THP-PEG12 refers to a type of THP-1 cell modified with polyethylene glycol (PEG) molecules. THP-1 cells are a well-established human monocytic cell line commonly used in scientific research to model immune function and inflammation []. PEGylation, the attachment of PEG molecules, can enhance the properties of cells for research purposes [].
Here are some potential applications of THP-PEG12 in scientific research:
PEGylation can improve the viability and function of THP-1 cells in culture []. This can be advantageous for studies requiring extended cell culture periods or manipulations that might stress the cells.
PEG molecules can be functionalized to attach specific molecules, such as antibodies or drugs. THP-PEG12 cells could potentially be used as targeted delivery vehicles for therapeutic agents in research models.
PEGylation can affect how THP-1 cells interact with other cells. This could be useful for studying how monocytes interact with other immune cells or with endothelial cells lining blood vessels [].
Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is a synthetic compound primarily used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a polyethylene glycol (PEG) chain that enhances solubility and flexibility, making it suitable for various biochemical applications. The structural formula of Thp-peg12 includes a tetrahydropyran ring linked to a 12-unit polyethylene glycol chain, which contributes to its unique properties in facilitating protein interactions and degradation processes .
These reactions are critical for modifying Thp-peg12 to create derivatives with tailored properties for specific applications.
Thp-peg12 exhibits significant biological activity primarily through its role in the synthesis of PROTACs. By linking an E3 ubiquitin ligase to a target protein, Thp-peg12 facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system. This mechanism allows for the selective targeting of disease-causing proteins, making Thp-peg12 an important tool in therapeutic development aimed at regulating protein levels within cells .
The synthesis of Thp-peg12 involves several key steps:
In industrial settings, these processes are scaled up using automated reactors to maintain consistency and efficiency.
Thp-peg12 finds diverse applications across several fields:
Studies on Thp-peg12 have focused on its interactions within PROTAC constructs. These studies reveal that Thp-peg12 effectively bridges E3 ligases and target proteins, leading to efficient ubiquitination. The nature of these interactions is crucial for optimizing PROTAC design and improving their efficacy in degrading specific proteins involved in various diseases .
Thp-peg12 is part of a broader class of polyethylene glycol-based linkers. Here is a comparison with several similar compounds:
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| Thp-peg4-alcohol | 278.34 | Shorter PEG chain; less flexibility |
| Thp-peg9-alcohol | 498.6 | Intermediate length; balances solubility and rigidity |
| Thp-peg11-alcohol | 586.71 | Longer PEG chain; increased solubility |
| Thp-peg16-alcohol | 806.97 | Very long PEG chain; enhanced solubility but reduced flexibility |
| Azido-PEG12-THP | Variable | Contains azide group for click chemistry applications |
Uniqueness of Thp-peg12: The twelve-unit polyethylene glycol chain provides an optimal balance between solubility and flexibility, enhancing its utility in PROTAC synthesis compared to shorter or longer PEG derivatives. This balance is crucial for maintaining the structural integrity and functional efficacy of the resulting PROTAC molecules .
THP-PEG12 represents a sophisticated chemical entity with the systematic name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. The compound is assigned Chemical Abstracts Service number 92417-25-9 and possesses the molecular formula C27H54O13 with a molecular weight of 586.7 daltons. The structural complexity of THP-PEG12 arises from its dual functional nature, incorporating both a tetrahydropyranyl protecting group and a polyethylene glycol chain consisting of twelve ethylene oxide units.
The compound exhibits several important synonyms in the scientific literature, including THP-PEG11-OH, reflecting the eleven internal polyethylene glycol units plus the terminal hydroxyl group. Additional nomenclature includes the systematic description as 32-(Tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol. The International Union of Pure and Applied Chemistry name reflects the precise structural arrangement of oxygen atoms within the polyethylene glycol backbone and the tetrahydropyranyl moiety attached to one terminus.
Physical and chemical properties of THP-PEG12 include a density of 1.1±0.1 grams per cubic centimeter and a calculated boiling point of 629.6±55.0 degrees Celsius at 760 millimeters of mercury. The compound demonstrates a flash point of 334.6±31.5 degrees Celsius and possesses a logarithmic partition coefficient of -3.97, indicating strong hydrophilic characteristics. The refractive index is reported as 1.477, and the vapor pressure is essentially negligible at 0.0±4.2 millimeters of mercury at 25 degrees Celsius.
The historical development of tetrahydropyranyl protecting groups traces back to fundamental discoveries in pyran chemistry during the early twentieth century. Paul and colleagues, credited with the discovery of pyran and furan ring chemistry in 1934, initially observed that 2-methoxytetrahydropyran was obtained after adding methanol to 3,4-dihydro-2H-pyran in the presence of hydrochloric acid. This foundational observation laid the groundwork for understanding the reactivity patterns of dihydropyran derivatives.
The systematic study of alcohol addition to dihydropyran rings was subsequently expanded by Woods and Kramer, who investigated the addition of various alcohols to the dihydropyran ring structure and postulated the stability of these tetrahydropyran acetals under basic conditions. This research established the fundamental chemical principles underlying tetrahydropyranyl protection chemistry. The formal description of tetrahydropyranyl as an alcohol-protecting group was not thoroughly investigated until 1948, when Parham and Anderson reported the conversion of alcohols to acetals and their facile cleavage under mildly acidic aqueous conditions with regeneration of the hydroxyl group.
The protecting group methodology demonstrates several distinct advantages that have contributed to its widespread adoption in organic synthesis. Tetrahydropyranyl groups exhibit resilience to a variety of non-acidic reagents while maintaining ease of introduction and removal. The protecting group confers improved solubility characteristics to protected molecules and can be readily removed when the functional group requires manipulation. These properties make tetrahydropyranyl protection particularly valuable in complex synthetic sequences.
In peptide chemistry applications, tetrahydropyranyl protection has found specific utility for side-chain protection of serine, threonine, and cysteine residues. The protecting group demonstrates suitability for the fluorenylmethyloxycarbonyl/tert-butyl solid-phase peptide synthesis strategy. Additionally, tetrahydropyranyl protection improves the solubility of protected peptides compared to strategies involving commonly used hindered aromatic protecting groups. The protecting group is particularly suitable for protecting amino-terminal cysteine residues and, in comparison to other protecting groups, does not lead to formylation upon removal.
Polyethylene glycol linkers have emerged as particularly attractive components for bioconjugation applications due to their unique combination of beneficial properties. These hydrophilic polymers demonstrate excellent water solubility, lack of toxicity, low immunogenicity, and well-defined chain lengths and molecular weights that are specifically relevant to pharmaceutical applications. The fundamental characteristics of polyethylene glycol moieties make them ideal spacers for connecting diverse biomolecules while maintaining or enhancing their functional properties.
The nature of linkers plays a critical role in the development of antibody-drug conjugates, where the linker can significantly affect the potency, selectivity, and pharmacokinetics of the resulting conjugate. A common challenge with numerous linkers used in antibody-drug conjugate preparation relates to their hydrophobic character and inability to dissolve effectively in aqueous environments. This hydrophobicity limitation typically restricts the drug-to-antibody ratio to no more than three to four drug molecules per antibody molecule.
Attempts to increase drug-to-antibody ratios using hydrophobic linkers have often failed, particularly when both the cytotoxic agent and the linker exhibit hydrophobic characteristics. These failures manifest as antibody-drug conjugate aggregation, loss of affinity for target antigens, and rapid clearance from circulation. Many of the problems associated with hydrophobic linkers can be overcome by incorporating sulfonate or polyethylene glycol-containing hydrophilic linkers, which are characterized by high solubility in both organic and aqueous solutions.
Branched or multi-arm polyethylene glycol linkers enable conjugation of hydrophobic organic molecule drugs, such as maytansinoids, at higher drug-to-antibody ratios than hydrophobic linkers used previously, without triggering aggregation or loss of affinity of the resulting conjugate. This capability results in the ability to deliver higher concentrations of cytotoxic drugs into target cells per antibody binding event. The "doubled payload" approach can enhance the potency of antibody-drug conjugates with hydrophilic linkers disproportionately by 10 to 100-fold in vivo.
| Property | Hydrophobic Linkers | Polyethylene Glycol Linkers |
|---|---|---|
| Water Solubility | Poor | Excellent |
| Drug-to-Antibody Ratio | Limited (3-4) | Enhanced (>4) |
| Aggregation Risk | High | Low |
| Target Affinity Retention | Compromised | Maintained |
| In Vivo Potency Enhancement | Limited | 10-100 fold increase |
Targeted protein degradation represents a revolutionary therapeutic strategy that provides a stark contrast to traditional therapeutic approaches focused primarily on inhibiting protein function. This advanced technology capitalizes on cellular intrinsic proteolytic systems, including the proteasome and lysosomal pathways, to selectively eliminate disease-causing proteins. The approach not only enhances treatment efficacy but also expands the scope of protein degradation applications.
THP-PEG12 has found particular utility as a polyethylene glycol-based proteolysis-targeting chimera linker that can be used in the synthesis of proteolysis-targeting chimeras. These specialized molecules represent a class of bifunctional compounds that simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. The unique properties of THP-PEG12, combining the flexibility and biocompatibility of polyethylene glycol with the acid-labile protection of tetrahydropyranyl groups, make it particularly valuable for these applications.
The development of effective proteolysis-targeting chimeras requires careful consideration of linker properties, as the linker must provide appropriate spatial separation between the target protein binding moiety and the E3 ligase binding component. The twelve-unit polyethylene glycol chain in THP-PEG12 provides optimal flexibility and spacing for many target-ligase combinations while maintaining the compound's aqueous solubility. The tetrahydropyranyl protecting group allows for controlled functionalization under acidic conditions, enabling precise chemical modifications during proteolysis-targeting chimera synthesis.
The significance of THP-PEG12 in targeted protein degradation extends beyond simple linker functionality to encompass its role in addressing drug resistance mechanisms. Traditional small molecule inhibitors can be circumvented by protein overexpression, mutations affecting binding sites, or alternative pathway activation. Targeted protein degradation approaches using compounds like THP-PEG12 can overcome these resistance mechanisms by completely eliminating the target protein rather than merely inhibiting its function.
| Application | Traditional Inhibitors | Targeted Protein Degradation with THP-PEG12 |
|---|---|---|
| Mechanism | Functional inhibition | Complete protein elimination |
| Resistance Susceptibility | High | Reduced |
| Dosage Requirements | Stoichiometric | Catalytic |
| Selectivity | Limited | Enhanced |
| Undruggable Targets | Not addressable | Potentially addressable |
Tetrahydropyranyl Polyethylene Glycol 12 represents a specialized synthetic compound characterized by the covalent attachment of a tetrahydropyranyl protecting group to a twelve-unit polyethylene glycol chain [1]. The compound exhibits a linear molecular architecture consisting of a saturated six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, linked to an extended polyethylene glycol spacer [6] [7]. This structural configuration imparts unique physicochemical properties that make the compound particularly suitable for applications in proteolysis targeting chimera synthesis and bioconjugation chemistry [1] [2].
The molecular structure demonstrates the characteristic features of both protective group chemistry and polymer science, where the tetrahydropyranyl moiety serves as an acid-labile protecting group while the polyethylene glycol chain provides enhanced solubility and flexibility [2] [11]. The compound's design reflects careful consideration of steric and electronic factors that influence both stability and reactivity profiles [8] [11].
The tetrahydropyranyl group in Tetrahydropyranyl Polyethylene Glycol 12 adopts a chair conformation that represents the lowest energy configuration for the six-membered ring system [6] [7]. This saturated heterocyclic structure, formally known as oxane according to International Union of Pure and Applied Chemistry nomenclature, contains five carbon atoms and one oxygen atom arranged in a thermodynamically stable chair configuration [6] [7].
The tetrahydropyranyl group functions as a protecting group for hydroxyl functionalities, offering advantages over aromatic protecting groups due to its non-aromatic character and improved solubility characteristics [11]. The protecting group demonstrates excellent stability under basic conditions and can be selectively removed under mildly acidic conditions, typically using para-toluenesulfonic acid in dichloromethane at ambient temperature [8] [11]. This selective deprotection mechanism involves acid-catalyzed hydrolysis that regenerates the parent alcohol and produces 5-hydroxypentanal as a byproduct [6].
The stereochemical considerations of the tetrahydropyranyl group are particularly important when attached to chiral alcohols, as the protecting group can form diastereomers that may complicate analytical characterization [6]. The axial and equatorial positions within the chair conformation influence the overall molecular geometry and may affect intermolecular interactions with other chemical species [10].
The twelve-unit polyethylene glycol spacer in Tetrahydropyranyl Polyethylene Glycol 12 represents an optimized chain length that balances solubility enhancement with molecular flexibility requirements [9] [12]. Research demonstrates that polyethylene glycol chain length significantly influences mechanical properties, with longer chains exhibiting non-linear effects on tensile strength and elastic modulus [12]. The twelve-unit configuration provides approximately 51.9 Angstrom spacer arm length, offering sufficient molecular separation for bioconjugation applications while maintaining manageable synthetic complexity [14].
Computational investigations reveal that polyethylene glycol chain length critically affects shielding characteristics and conformational behavior in biological systems [9]. The twelve-unit chain length represents a compromise between enhanced water solubility and maintained structural integrity under various reaction conditions [2] [9]. Molecular dynamics simulations indicate that polyethylene glycol chains of this length adopt helical conformations in aqueous solution, with the specific conformation influenced by environmental factors such as pH and ionic strength [20] [23].
The optimization of chain length also considers the relationship between molecular weight and physical properties [12]. Studies demonstrate that ductility increases proportionally with chain length, while the critical stress intensity factor shows linear correlation with molecular weight [12]. For the twelve-unit spacer, these properties result in enhanced flexibility without compromising structural stability during synthetic manipulations [2] [12].
The molecular formula of Tetrahydropyranyl Polyethylene Glycol 12 with a terminal hydroxyl group is C₂₉H₅₇O₁₃, corresponding to a calculated molecular weight of approximately 630.74 grams per mole [1] [4]. This calculation accounts for the tetrahydropyranyl group (C₅H₉O), the twelve-unit polyethylene glycol chain (C₂₄H₄₈O₁₂), and the terminal hydroxyl functionality [1].
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Tetrahydropyranyl Group | C₅H₉O | 85.12 |
| Polyethylene Glycol 12 Chain | C₂₄H₄₈O₁₂ | 528.61 |
| Terminal Hydroxyl Group | OH | 17.01 |
| Total Compound | C₂₉H₅₇O₁₃ | 630.74 |
The homobifunctional variant, Tetrahydropyranyl Polyethylene Glycol 12 Tetrahydropyranyl, exhibits the molecular formula C₃₄H₆₆O₁₅ with a molecular weight of 714.44 grams per mole, reflecting the presence of tetrahydropyranyl groups at both termini [4]. This structural modification increases the molecular weight by approximately 85 grams per mole, corresponding to the additional tetrahydropyranyl protecting group [4].
The molecular weight analysis reveals important relationships between structural components and overall molecular properties [12] [27]. The polyethylene glycol portion represents approximately 84% of the total molecular weight, emphasizing the dominant contribution of the polymer backbone to the compound's physicochemical characteristics [12]. The relatively modest contribution of the tetrahydropyranyl group ensures that the protecting group does not significantly alter the fundamental properties of the polyethylene glycol spacer while providing necessary chemical functionality [11].
Tetrahydropyranyl Polyethylene Glycol 12 demonstrates excellent solubility characteristics in both aqueous and organic media, reflecting the amphiphilic nature of its molecular structure [2] [13]. The polyethylene glycol component imparts significant hydrophilicity, enabling dissolution in water at concentrations exceeding 100 milligrams per milliliter to yield clear, colorless solutions [13]. This high aqueous solubility represents a critical advantage for biological applications where water-based reaction conditions are preferred [2].
The compound exhibits broad solubility in polar organic solvents including acetone, alcohols, and chlorinated solvents, while demonstrating limited solubility in nonpolar hydrocarbons [13] [16]. This solubility profile reflects the polar nature of the polyethylene glycol backbone and the hydrogen bonding capabilities of the ether oxygen atoms [13]. The tetrahydropyranyl group contributes to organic solvent compatibility without significantly compromising aqueous solubility [11].
| Solvent Category | Solubility | Typical Solvents |
|---|---|---|
| Aqueous Media | Excellent (>100 mg/mL) | Water, buffered solutions |
| Polar Organic Solvents | Excellent | Acetone, alcohols, dichloromethane |
| Chlorinated Solvents | Good | Chloroform, dichloromethane |
| Nonpolar Hydrocarbons | Poor | Hexane, petroleum ether |
The enhanced water solubility of Tetrahydropyranyl Polyethylene Glycol 12 compared to purely organic compounds facilitates its use in aqueous bioconjugation reactions and protein modification procedures [2] [3]. The compound's solubility characteristics remain stable across a broad pH range, although extreme acidic conditions may promote deprotection of the tetrahydropyranyl group [8] [11]. Temperature effects on solubility follow typical patterns for polyethylene glycol derivatives, with increased solubility observed at elevated temperatures up to 80-90 degrees Celsius [13].
The thermal stability of Tetrahydropyranyl Polyethylene Glycol 12 reflects the combined thermal characteristics of its constituent components, with the polyethylene glycol backbone providing the primary thermal behavior profile [15] [17]. Differential scanning calorimetry studies of polyethylene glycol compounds with similar molecular weights indicate melting temperatures in the range of 40-50 degrees Celsius, with crystallization temperatures occurring at 30-40 degrees Celsius [15] [27].
Thermogravimetric analysis reveals that polyethylene glycol compounds with molecular weights in the range of Tetrahydropyranyl Polyethylene Glycol 12 exhibit thermal decomposition onset temperatures above 350 degrees Celsius under inert atmospheric conditions [19]. The thermal stability demonstrates excellent performance under typical synthetic reaction conditions, with minimal degradation observed during standard heating procedures [15] [19].
| Thermal Property | Temperature Range (°C) | Analytical Method |
|---|---|---|
| Melting Point | 40-50 | Differential Scanning Calorimetry |
| Crystallization Temperature | 30-40 | Differential Scanning Calorimetry |
| Thermal Decomposition Onset | >350 | Thermogravimetric Analysis |
| Processing Temperature Limit | <200 | General Synthetic Conditions |
The phase behavior of Tetrahydropyranyl Polyethylene Glycol 12 demonstrates typical characteristics of medium molecular weight polyethylene glycol derivatives [18] [21]. The compound exists as a waxy solid at ambient temperature with the ability to form crystalline phases under appropriate conditions [15] [27]. Thermal cycling studies indicate good reproducibility of phase transitions, suggesting stable thermal behavior suitable for repeated heating and cooling cycles [15].
The synthesis of tetrahydropyranyl-polyethylene glycol 12 (THP-PEG12) relies fundamentally on stepwise protection-deprotection strategies that enable selective functionalization while maintaining the integrity of the polyethylene glycol backbone [1] [2]. These strategies are essential for achieving precise molecular weight control and preventing unwanted side reactions during the synthetic process.
The stepwise approach begins with the protection of terminal hydroxyl groups using tetrahydropyranyl protection, which provides exceptional stability under basic Williamson ether formation conditions [1]. The tetrahydropyranyl group functions as an acetal, offering stability to most non-acidic reagents while being readily removable under mild acidic conditions [1] [3]. This protection strategy allows for sequential polyethylene glycol chain elongation through iterative coupling and deprotection cycles.
Protection of the initial ethylene glycol starting material involves treatment with 3,4-dihydropyran in the presence of para-toluenesulfonic acid as catalyst [3] [4]. The reaction proceeds through protonation of the vinyl ether functionality of dihydropyran, creating an electrophilic center that undergoes nucleophilic attack by the alcohol hydroxyl group [5] [4]. This mechanism generates a six-membered tetrahydropyranyl ether with stereochemical implications, as the protection results in the formation of diastereomers due to the newly created stereogenic center.
The deprotection process utilizes mild acidic conditions, typically involving para-toluenesulfonic acid in methanol at room temperature [6]. Under these conditions, the acetal functionality undergoes acid-catalyzed hydrolysis, regenerating the free hydroxyl group and releasing 5-hydroxypentanal as a byproduct [3]. The deprotection reaction proceeds with excellent selectivity, maintaining the integrity of other functional groups within the molecule.
Critical parameters for successful stepwise synthesis include reaction temperature control, typically maintained between 0°C and room temperature during protection steps [7] [6]. The use of anhydrous conditions is essential to prevent premature hydrolysis of the tetrahydropyranyl protecting groups. Reaction monitoring through thin-layer chromatography enables real-time assessment of protection and deprotection completion [8].
Orthogonal protecting group strategies are fundamental to the efficient synthesis of THP-PEG12, allowing for selective manipulation of specific functional groups while preserving others [9] [10]. The tetrahydropyranyl group demonstrates excellent orthogonality with commonly used protecting groups in polyethylene glycol synthesis, including silyl ethers, benzyl ethers, and carbamate protecting groups.
The orthogonal nature of tetrahydropyranyl protection stems from its unique deprotection conditions, which require mild acidic treatment distinct from other commonly employed protecting group removal strategies [9] [10]. This selectivity enables complex synthetic sequences where multiple protecting groups can be removed in predetermined orders without affecting other protected functionalities.
Base-labile protecting groups, such as the phenethyl group, have emerged as complementary orthogonal partners to tetrahydropyranyl protection [2] [8]. These protecting groups can be selectively removed under basic conditions using potassium hexamethyldisilazide (KHMDS) at elevated temperatures, while tetrahydropyranyl groups remain completely stable under these conditions [8]. This orthogonality enables one-pot polyethylene glycol elongation procedures, significantly reducing synthetic complexity and improving overall efficiency.
The implementation of orthogonal protection requires careful consideration of reaction conditions and protecting group stability profiles [10]. Tetrahydropyranyl groups demonstrate stability to a wide range of reaction conditions, including strong bases, nucleophiles, and oxidizing agents, making them ideal for complex synthetic sequences [1] [11]. However, they show sensitivity to strong acids and Lewis acids, which must be considered when designing synthetic routes.
Advanced orthogonal strategies involve the use of multiple tetrahydropyranyl-protected building blocks with different functionalities [12]. These approaches enable the construction of asymmetric polyethylene glycol derivatives with precise positioning of functional groups along the polymer chain. The selectivity of tetrahydropyranyl protection allows for sequential functionalization through iterative protection, coupling, and selective deprotection cycles.
Polyethylene glycol chain elongation represents the core synthetic challenge in THP-PEG12 synthesis, requiring efficient coupling methodologies that maintain high yields while preventing chain degradation [13] [2]. The primary approach involves Williamson ether formation using alkoxide nucleophiles generated from tetrahydropyranyl-protected polyethylene glycol precursors.
The elongation process typically employs strong bases such as sodium hydride, potassium tert-butoxide, or potassium hexamethyldisilazide to generate alkoxide intermediates [13] [8]. These alkoxides subsequently undergo nucleophilic substitution reactions with tosylated or mesylated polyethylene glycol derivatives to form extended polymer chains. The reaction conditions require careful temperature control, typically conducted at temperatures ranging from 60°C to 80°C in aprotic solvents such as tetrahydrofuran or dimethylformamide [8].
Bidirectional iterative coupling strategies have proven particularly effective for THP-PEG12 synthesis [8]. This approach utilizes the same monomer unit in each elongation cycle, enabling the doubling of chain length with each iteration. The method offers significant advantages in terms of reagent economy and synthetic efficiency, as excess monomer can be easily recovered and reused due to the substantial molecular weight difference between monomer and product.
One-pot elongation methodologies represent a significant advancement in polyethylene glycol synthesis efficiency [2] [8]. These approaches combine deprotection and coupling reactions in a single vessel, eliminating the need for intermediate isolation and purification. The success of one-pot elongation depends on the orthogonal stability of protecting groups under the coupling conditions, with tetrahydropyranyl groups demonstrating excellent compatibility with these protocols.
The efficiency of chain elongation reactions decreases with increasing polyethylene glycol chain length due to steric hindrance and reduced reactivity of long-chain alkoxides [13] [14]. This phenomenon necessitates the use of excess coupling reagents and extended reaction times for longer chains. Typical yields for individual coupling reactions range from 70% to 95%, depending on chain length and reaction conditions [13] [8].
Depolymerization represents a significant challenge during chain elongation, particularly under the harsh basic conditions required for alkoxide formation [14]. This side reaction results in chain cleavage and the formation of shorter polyethylene glycol fragments, reducing the overall yield of the target product. Strategies to minimize depolymerization include the use of lower reaction temperatures, shorter reaction times, and the addition of crown ethers to enhance alkoxide reactivity [8].
The purification of THP-PEG12 requires sophisticated chromatographic techniques due to the similar physical properties of closely related polyethylene glycol derivatives [15] [16]. Flash column chromatography using silica gel stationary phases represents the most commonly employed purification method, though it presents unique challenges for polyethylene glycol-containing compounds.
Solvent system optimization is critical for successful chromatographic purification of THP-PEG12 [17]. Traditional ethyl acetate-based solvent systems often result in streaking and poor separation due to the highly polar nature of polyethylene glycol chains. Alternative solvent systems employing chloroform-methanol mixtures at ratios of 10:1 to 5:1 provide improved separation and reduced streaking [17]. The addition of small amounts of triethylamine (1%) or formic acid (1-2%) can enhance separation of compounds containing basic or acidic functionalities, respectively [17].
High-performance liquid chromatography (HPLC) offers superior resolution for THP-PEG12 purification and analysis [18] [19]. Reversed-phase chromatography using C8 or C18 stationary phases enables separation based on hydrophobic interactions, with elution order correlating with polyethylene glycol molecular weight [20]. The use of volatile mobile phases, such as acetonitrile-water mixtures with formic acid or trifluoroacetic acid modifiers, facilitates subsequent isolation and characterization [19].
Size exclusion chromatography provides an alternative purification approach particularly suited for molecular weight-based separations [18] [16]. This technique separates polyethylene glycol derivatives based on hydrodynamic size, enabling the removal of low molecular weight impurities and unreacted starting materials. The method is particularly effective for removing hydrolysis byproducts and side products formed during synthesis [21].
Quality control protocols for THP-PEG12 synthesis must address multiple analytical parameters including molecular weight determination, purity assessment, and structural confirmation [22] [23]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural characterization, providing detailed information about the polyethylene glycol backbone, tetrahydropyranyl protecting groups, and any residual impurities [24] [25].
Mass spectrometry techniques offer complementary analytical capabilities for THP-PEG12 characterization [22] [23]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry enables precise molecular weight determination and end group analysis [22]. The technique requires careful matrix selection and sample preparation, with 2,5-dihydroxybenzoic acid or dithranol commonly employed as matrices [22].
Electrospray ionization mass spectrometry (ESI-MS) provides high-resolution characterization capabilities, particularly when combined with postcolumn addition of amines such as diethylmethylamine or triethylamine [23] [26]. This approach reduces charge states and simplifies spectral interpretation, enabling accurate mass determination even for high molecular weight polyethylene glycol derivatives [23].
Purity assessment requires multiple analytical approaches due to the complexity of polyethylene glycol synthesis [18] [27]. Gas chromatography-flame ionization detection (GC-FID) enables the detection and quantification of residual organic impurities, including unreacted starting materials and byproducts [27]. The method requires derivatization for non-volatile polyethylene glycol derivatives but provides excellent sensitivity and specificity [27].
The transition from laboratory-scale synthesis to industrial production of THP-PEG12 presents numerous technical and economic challenges that significantly impact manufacturing feasibility [14] [28]. The iterative nature of stepwise polyethylene glycol synthesis creates inherent scalability limitations due to the requirement for multiple purification steps and the associated solvent consumption [14].
Raw material costs represent a substantial barrier to industrial-scale THP-PEG12 production [28]. The requirement for high-purity starting materials, including anhydrous solvents, specialized protecting group reagents, and chromatography-grade silica gel, significantly increases production costs [29] [28]. The cost of protecting group reagents, particularly 3,4-dihydropyran and para-toluenesulfonic acid catalysts, can account for 30-60% of total production costs in industrial settings [29].
Equipment requirements for industrial THP-PEG12 synthesis necessitate substantial capital investments in specialized reactor systems and purification infrastructure [14] [28]. The need for precise temperature control, inert atmosphere maintenance, and automated chromatography systems requires sophisticated process control equipment [30]. Continuous-flow reactors have shown promise for improving synthesis efficiency, with typical yields exceeding 85% and enhanced reproducibility compared to batch processes [30].
Waste management presents significant environmental and economic challenges in industrial THP-PEG12 production [28] [31]. The extensive use of organic solvents, particularly chloroform, methanol, and tetrahydrofuran, generates substantial waste streams requiring specialized treatment and disposal [17] [28]. Solvent recovery and recycling systems can reduce waste generation by 60-80% but require additional capital investment and process complexity [28].
Process automation challenges stem from the complexity of reaction monitoring and the need for real-time quality control [14]. Traditional analytical methods, such as thin-layer chromatography and NMR spectroscopy, are not readily adaptable to continuous monitoring in industrial settings [14]. The development of inline analytical techniques, including real-time mass spectrometry and automated HPLC systems, represents an active area of research for improving process control [19].
Batch-to-batch variability represents a critical quality control challenge in industrial THP-PEG12 production [28]. The sensitivity of polyethylene glycol synthesis to moisture, temperature fluctuations, and reagent purity can result in significant variations in product quality between production batches [27] [28]. Implementation of statistical process control and advanced quality management systems is essential for maintaining consistent product specifications [28].
Regulatory compliance requirements for pharmaceutical-grade THP-PEG12 production impose additional constraints on industrial manufacturing processes [28]. Good Manufacturing Practice (GMP) compliance requires extensive documentation, validation studies, and quality assurance protocols that significantly extend development timelines and increase production costs [32]. The complexity of polyethylene glycol chemistry makes regulatory approval challenging due to the potential for impurities and degradation products [31].
Scale-up optimization strategies focus on improving reaction efficiency and reducing purification requirements [14] [28]. Solid-phase synthesis approaches have shown promise for eliminating chromatographic purification steps, though they require specialized resin systems and present their own scalability challenges [14]. Alternative purification methods, such as precipitation techniques and membrane-based separations, offer potential solutions for reducing chromatography dependence [33] [34].
Energy consumption represents a significant operational cost in industrial THP-PEG12 production, particularly for solvent recovery and chromatographic separations [28]. The implementation of energy-efficient processes, including heat integration and solvent recycling systems, can reduce operational costs by 20-40% while improving environmental sustainability [28].